molecular formula C20H16O2 B8735949 2,7-Dimethoxytriphenylene

2,7-Dimethoxytriphenylene

Cat. No.: B8735949
M. Wt: 288.3 g/mol
InChI Key: MDILQAKUYPNNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethoxytriphenylene is a useful research compound. Its molecular formula is C20H16O2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

2,7-dimethoxytriphenylene

InChI

InChI=1S/C20H16O2/c1-21-13-7-9-17-18-10-8-14(22-2)12-20(18)16-6-4-3-5-15(16)19(17)11-13/h3-12H,1-2H3

InChI Key

MDILQAKUYPNNON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C4=CC=CC=C42

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a flask, 2 g of 1,2-bis(3-methoxyphenyl)benzene was put, and allowed to dissolve in 100 ml of dichloromethane under nitrogen atmosphere. In the solution, 3.25 g of iron(III) chloride was added, and the solution was stirred at room temperature for 56.5 hours. Methanol was added to terminate the reaction, and then the solution was washed by water. The organic layer was purified by silica gel column chromatography, and then recrystallized in a toluene/heptane mixed solvent, and thus 1.4 g of 2,7-dimethoxytriphenylene was obtained. Obtained 2,7-dimethoxytriphenylene was converted to 2,7-dihydroxytriphenylene by boron tribromide, and allowed to react with trifluoromethanesulfonyl chloride, and converted to 2,7-bis(trifluoromethanesulfonyloxy)triphenylene. The product was allowed react with bis(pinacolate)diboron, and thus 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)triphenylene was synthesized.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
3.25 g
Type
catalyst
Reaction Step Four

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